molecular formula C18H23NO5 B6348410 4-(4-Methoxybenzoyl)-8-methyl-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid CAS No. 1326813-56-2

4-(4-Methoxybenzoyl)-8-methyl-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid

Cat. No. B6348410
CAS RN: 1326813-56-2
M. Wt: 333.4 g/mol
InChI Key: NIGAQRBFPWPGQX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“4-(4-Methoxybenzoyl)-8-methyl-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid” is a chemical compound with the molecular formula C17H22N2O5 . It is used in pharmaceutical testing .


Molecular Structure Analysis

The molecular structure of this compound is based on a 1-oxa-4-azaspiro[4.5]decane skeleton . It has a methoxybenzoyl group attached at the 4-position and a methyl group at the 8-position .

Scientific Research Applications

4-(4-Methoxybenzoyl)-8-methyl-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid has been widely used in a variety of scientific research applications. It has been used to study the effects of various drugs on the central nervous system, as well as to investigate the mechanism of action of certain drugs. It has also been used to investigate the biochemical and physiological effects of certain compounds, such as the effects of certain hormones on cell metabolism. In addition, it has been used to study the mechanisms of action of certain enzymes and other biological molecules.

Mechanism of Action

The mechanism of action of 4-(4-Methoxybenzoyl)-8-methyl-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid is not yet fully understood. However, it is believed to act by inhibiting the activity of certain enzymes, such as cyclooxygenase and lipoxygenase. In addition, it has been suggested that it may act as a ligand for certain receptors, such as the serotonin receptor. It is also believed to have an effect on the metabolism of certain hormones, such as cortisol.
Biochemical and Physiological Effects
This compound has been found to have a variety of biochemical and physiological effects. It has been found to inhibit the activity of certain enzymes, such as cyclooxygenase and lipoxygenase. In addition, it has been found to have an effect on the metabolism of certain hormones, such as cortisol. It has also been found to have an effect on the release of certain neurotransmitters, such as serotonin and dopamine.

Advantages and Limitations for Lab Experiments

4-(4-Methoxybenzoyl)-8-methyl-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid has several advantages for laboratory experiments. It is a relatively stable compound that is easy to work with and can be stored for long periods of time without significant degradation. In addition, it is a versatile compound that can be used in a variety of research settings. However, it is important to note that this compound is a potent compound and should be handled with care.

Future Directions

4-(4-Methoxybenzoyl)-8-methyl-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid research is still in its early stages, and there are many potential future directions for research. One potential direction is to investigate the mechanism of action of this compound in more detail. In addition, further research is needed to understand the biochemical and physiological effects of this compound on various biological systems. Furthermore, further research is needed to explore the potential applications of this compound in drug development. Finally, more research is needed to investigate the potential toxicity of this compound and to determine the safe levels of exposure.

Synthesis Methods

4-(4-Methoxybenzoyl)-8-methyl-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid is synthesized through a series of chemical reactions. The first step is the formation of the spiroketal ring system through the reaction of 4-methoxybenzoyl chloride and 8-methyl-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid. This reaction is carried out in a solvent such as dimethylformamide (DMF) or dimethylsulfoxide (DMSO). The resulting product is then treated with a base, such as potassium carbonate, to form the desired this compound compound. The reaction is usually carried out at a temperature of 80-90°C for 30 minutes.

properties

IUPAC Name

4-(4-methoxybenzoyl)-8-methyl-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23NO5/c1-12-7-9-18(10-8-12)19(15(11-24-18)17(21)22)16(20)13-3-5-14(23-2)6-4-13/h3-6,12,15H,7-11H2,1-2H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIGAQRBFPWPGQX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2(CC1)N(C(CO2)C(=O)O)C(=O)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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